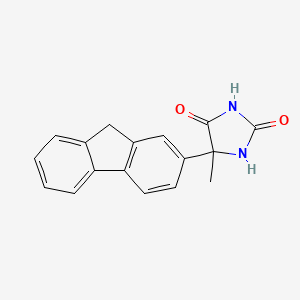

5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione

Description

5-(9H-Fluoren-2-yl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative featuring a fluorenyl substituent at the 5-position of the imidazolidine-2,4-dione core. Hydantoins are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and two ketone groups, often explored for their diverse biological activities, including enzyme inhibition and antimicrobial properties . The fluorenyl group in this compound introduces steric bulk and aromaticity, which may influence its electronic properties, solubility, and intermolecular interactions.

Properties

CAS No. |

14910-25-9 |

|---|---|

Molecular Formula |

C17H14N2O2 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C17H14N2O2/c1-17(15(20)18-16(21)19-17)12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3,(H2,18,19,20,21) |

InChI Key |

GZSLIOIRZPEVFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 9H-fluoren-2-yl derivatives with imidazolidine-2,4-dione precursors under specific conditions. One common method involves the use of a Lewis acid-promoted Friedel–Crafts reaction followed by an oxidation process

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Functional Group Reactivity

Imidazolidinediones exhibit reactivity at their 5,5-dimethyl position and dione oxygen sites , while fluorene substituents introduce aromatic reactivity. Key reaction types include:

Substitution Reactions

-

Nucleophilic attack : The 5-methyl group may undergo alkylation or oxidation. For example, fluoromethyl derivatives (e.g., 5-(fluoromethyl)-5-methylimidazolidine-2,4-dione) demonstrate susceptibility to nucleophilic substitution .

-

Aromatic substitution : The fluorenyl group can participate in electrophilic aromatic substitution (e.g., bromination, nitration) or coupling reactions (e.g., Suzuki coupling).

Oxidation/Reduction

-

Oxidation : Fluorene derivatives can oxidize to fluorenone under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : Imidazolidinediones may reduce to imidazolidines, though specific pathways depend on substituents.

Hydrolysis and Ring Opening

-

Hydrolytic cleavage : The imidazolidinedione ring can hydrolyze under acidic/basic conditions to form urea derivatives, depending on substituent stability.

Imidazolidinedione Ring Formation

A plausible mechanism involves the condensation of glyoxylic acid derivatives with amines, followed by cyclization. For example:

-

Nucleophilic attack : Amine attacks the carbonyl carbon of glyoxylic acid.

-

Dehydration : Elimination of water forms an imine intermediate.

-

Cyclization : Intramolecular condensation yields the imidazolidinedione ring .

Fluorene Functionalization

Fluorene derivatives can undergo:

-

Bromination : Using NBS or Br₂ with AlCl₃ catalyst to introduce substituents.

-

Coupling reactions : Suzuki coupling to attach aryl or alkenyl groups.

Analytical Data and Characterization

While specific data for the target compound is unavailable, analogous compounds provide reference points:

Scientific Research Applications

Anticancer Properties

Research indicates that 5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various human tumor cell lines. The National Cancer Institute's Developmental Therapeutics Program has reported promising results regarding its antimitotic effects, with mean growth inhibition values indicating potential as a lead compound for cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies suggest that derivatives of imidazolidine compounds enhance the efficacy of conventional antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of this compound into antibiotic formulations has shown to improve their antibacterial activity significantly .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Preliminary studies indicate that it may modulate inflammatory pathways, presenting a potential therapeutic avenue for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals critical insights into how structural modifications influence its biological activity:

| Substituent | Effect on Activity | Comments |

|---|---|---|

| Fluorine at position 9 | Increased potency against cancer cells | Enhances lipophilicity |

| Methyl group at position 5 | Improved solubility and bioavailability | Affects pharmacokinetics |

| Variations in the aromatic ring | Alters selectivity towards specific targets | Essential for optimizing therapeutic profiles |

Case Studies

Several case studies have highlighted the applications of this compound in drug development:

- Combination Therapy for Cancer : A study demonstrated that when combined with established chemotherapeutics, this compound significantly enhanced tumor cell death in vitro compared to monotherapy .

- Antibiotic Synergy : In a clinical isolate study involving MRSA strains, formulations containing this compound showed reduced Minimum Inhibitory Concentration (MIC) values when used alongside beta-lactam antibiotics .

- Inflammatory Disease Models : Experimental models of inflammation treated with this compound exhibited reduced markers of inflammation and improved clinical outcomes compared to control groups .

Mechanism of Action

The mechanism of action of 5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation . The fluorene moiety can also enhance the compound’s ability to intercalate with DNA, thereby disrupting cellular processes.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The fluorenyl group in the target compound is significantly bulkier than phenyl or halogenated aryl groups, which may hinder crystallization or molecular packing .

- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilic reactivity, while electron-donating groups (e.g., -OCH₃) improve solubility .

- Lipophilicity : Halogenated derivatives exhibit higher lipophilicity, favoring membrane permeability in biological systems .

Biological Activity

5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione, also known as a derivative of hydantoin, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula and features a hydantoin core substituted with a fluorenyl group. The structure is significant in determining its biological properties.

Antimicrobial Activity

Research indicates that derivatives of 5-methylimidazolidine-2,4-dione exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain hydantoin derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Anticancer Potential

Several studies have explored the anticancer potential of hydantoin derivatives. For example, one study reported that this compound showed cytotoxic effects against leukemia cells with an IC50 value of approximately M. The compound's ability to induce apoptosis in cancer cells has been linked to its capacity to modulate signaling pathways involved in cell survival and death.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Notably, it has shown promise in inhibiting certain kinases involved in cancer progression. The inhibition of these enzymes can lead to reduced tumor growth and metastasis.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various hydantoin derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive bacteria with an ID50 of M for S. aureus .

Study 2: Anticancer Activity

In another study, researchers assessed the cytotoxic effects of several hydantoin derivatives on human leukemia cell lines. The results demonstrated that this compound induced apoptosis in a dose-dependent manner, providing evidence for its potential as an anticancer agent .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous hydantoins (e.g., 5-aryl-substituted derivatives) are prepared by reacting imidazolidinedione precursors with halogenated aryl compounds under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates are characterized using and NMR to confirm substituent integration and coupling constants. UPLC-MS and HRMS validate molecular weight and purity (>95%) .

Q. How is crystallographic data for this compound analyzed to confirm its structure?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. The SHELX program suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Data collection involves high-resolution detectors, and refinement includes thermal displacement parameters and hydrogen bonding analysis. Twinning or disorder in crystals may require specialized SHELXE pipelines .

Q. What spectroscopic techniques are critical for verifying the structural integrity of this compound?

- Methodology :

- NMR : NMR confirms proton environments (e.g., fluorenyl aromatic protons at δ 7.2–8.1 ppm; imidazolidinedione NH signals at δ 8.5–9.0 ppm). NMR identifies carbonyl carbons (C=O at δ 170–175 ppm) and quaternary carbons .

- Mass Spectrometry : HRMS with electrospray ionization (ESI) ensures accurate mass matching (e.g., [M+H] or [M−H]) within 5 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions. For example, yields of analogous compounds increased from 25% to 45% by switching from THF to DMF .

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve aryl group incorporation. Zinc chloride has been used to facilitate azide cyclization in related hydantoins .

- Temperature Control : Elevated temperatures (e.g., 95°C) are critical for cyclization steps but require reflux under inert atmospheres to prevent decomposition .

Q. How do substituents on the fluorenyl group affect the compound’s physicochemical properties and bioactivity?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., HOMO-LUMO gaps) to predict reactivity. Docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets like enzymes or receptors .

- Structure-Activity Relationships (SAR) : Fluorine or chlorine substituents on the aryl ring enhance metabolic stability and membrane permeability in antimicrobial analogs . LogP values are determined via HPLC to evaluate lipophilicity .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodology :

- 2D NMR : HSQC and HMBC correlate proton-carbon connectivity, resolving ambiguities in overlapping signals (e.g., distinguishing fluorenyl protons from imidazolidinedione NH).

- Isotopic Labeling : -labeling confirms nitrogen environments in the imidazolidinedione core .

- Comparative Analysis : Cross-referencing with structurally characterized analogs (e.g., 5-(4-chlorophenyl) derivatives) validates assignments .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–80°C. Monitor degradation via UPLC-MS to identify hydrolytic byproducts (e.g., ring-opened intermediates) .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.